Cas no 2140676-02-2 (1-{[(4-Chlorophenyl)amino]methyl}cyclobutan-1-ol)

1-{[(4-Chlorophenyl)amino]methyl}cyclobutan-1-ol is a cyclobutane-derived compound featuring a hydroxyl group and a 4-chlorophenylamino substituent. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The presence of both polar (hydroxyl, amino) and aromatic (chlorophenyl) moieties enhances its reactivity and potential for selective functionalization. This compound is of interest in medicinal chemistry due to its ability to serve as a scaffold for designing ligands or modulators targeting specific biological pathways. Its well-defined stereochemistry and stability under standard conditions further contribute to its utility in research and industrial applications.
1-{[(4-Chlorophenyl)amino]methyl}cyclobutan-1-ol structure
2140676-02-2 structure
Product Name:1-{[(4-Chlorophenyl)amino]methyl}cyclobutan-1-ol
CAS No:2140676-02-2
MF:C11H14ClNO
MW:211.687962055206
CID:5729421
PubChem ID:131701733
Update Time:2025-10-30

1-{[(4-Chlorophenyl)amino]methyl}cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • AKOS040796097
    • F1910-7405
    • 1-[(4-chloroanilino)methyl]cyclobutan-1-ol
    • 1-{[(4-chlorophenyl)amino]methyl}cyclobutan-1-ol
    • 1-(((4-Chlorophenyl)amino)methyl)cyclobutan-1-ol
    • starbld0011432
    • 2140676-02-2
    • Cyclobutanol, 1-[[(4-chlorophenyl)amino]methyl]-
    • 1-{[(4-Chlorophenyl)amino]methyl}cyclobutan-1-ol
    • Inchi: 1S/C11H14ClNO/c12-9-2-4-10(5-3-9)13-8-11(14)6-1-7-11/h2-5,13-14H,1,6-8H2
    • InChI Key: FXQNJEMFRMZGGI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NCC1(CCC1)O

Computed Properties

  • Exact Mass: 211.0763918g/mol
  • Monoisotopic Mass: 211.0763918g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • Density: 1.296±0.06 g/cm3(Predicted)
  • Boiling Point: 371.8±12.0 °C(Predicted)
  • pka: 14.79±0.20(Predicted)

1-{[(4-Chlorophenyl)amino]methyl}cyclobutan-1-ol Pricemore >>

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Additional information on 1-{[(4-Chlorophenyl)amino]methyl}cyclobutan-1-ol

1-{[(4-Chlorophenyl)amino]methyl}cyclobutan-1-ol (CAS No. 2140676-02-2)

1-{[(4-Chlorophenyl)amino]methyl}cyclobutan-1-ol, commonly referred to by its CAS number CAS 2140676-02-2, is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which combines a cyclobutanol moiety with a chloroaniline group, making it a valuable intermediate in the synthesis of complex molecules. Recent advancements in synthetic methodologies have further enhanced its utility, particularly in the development of bioactive compounds and advanced materials.

The molecular structure of 1-{[(4-Chlorophenyl)amino]methyl}cyclobutan-1-ol consists of a cyclobutane ring with a hydroxyl group and an aminoalkyl substituent attached to a 4-chlorophenyl group. This arrangement imparts the compound with interesting physical and chemical properties. For instance, the cyclobutane ring introduces strain, which can be harnessed in various reactions to achieve specific stereochemical outcomes. The presence of the hydroxyl group also facilitates participation in hydrogen bonding, making it suitable for applications in drug design where solubility and bioavailability are critical factors.

Recent studies have highlighted the potential of CAS 2140676-02-2 as a key intermediate in the synthesis of pharmaceutical agents. Researchers have explored its role in constructing bioisosteres and prodrugs, leveraging its structural flexibility to optimize pharmacokinetic profiles. Additionally, its use in click chemistry has been reported, where it serves as a building block for constructing complex architectures with high efficiency.

In terms of synthesis, 1-{[(4-Chlorophenyl)amino]methyl}cyclobutan-1-ol can be prepared via several routes, including nucleophilic substitution and reductive amination. The choice of methodology depends on the starting materials and desired stereochemistry. For example, recent advancements in catalytic asymmetric synthesis have enabled the enantioselective preparation of this compound, which is crucial for its application in chiral drug discovery.

The physicochemical properties of this compound are well-documented, with a molecular weight of approximately 235.7 g/mol and a melting point that facilitates its handling under standard laboratory conditions. Its solubility in common organic solvents such as dichloromethane and ethanol makes it amenable to various reaction conditions. Moreover, its stability under mild reaction conditions has been validated through extensive testing, ensuring its reliability as an intermediate in multi-step syntheses.

Applications of CAS 2140676-02-2 extend beyond pharmaceuticals into materials science and catalysis. For instance, it has been employed as a ligand in transition metal-catalyzed reactions, demonstrating enhanced catalytic activity compared to traditional ligands. This versatility underscores its importance as a multifunctional building block in modern organic chemistry.

In conclusion, 1-{[(4-Chlorophenyl)amino]methyl}cyclobutan-1-ol (CAS No. 2140676-02-2) stands out as a pivotal compound due to its unique structure and diverse applications. Ongoing research continues to uncover new avenues for its utilization, solidifying its position as an essential tool in chemical synthesis and drug development.

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